Cas no 64374-58-9 (Lysine,N-(N-acetylmuramoyl)-L-alanyl-D-a-glutaminyl-6-carboxy-)
64374-58-9 structure
Product Name:Lysine,N-(N-acetylmuramoyl)-L-alanyl-D-a-glutaminyl-6-carboxy-
CAS 번호:64374-58-9
MF:C26H44N6O14
메가와트:664.65936756134
CID:503127
PubChem ID:119512
Update Time:2025-04-19
Lysine,N-(N-acetylmuramoyl)-L-alanyl-D-a-glutaminyl-6-carboxy- 화학적 및 물리적 성질
이름 및 식별자
-
- Lysine,N-(N-acetylmuramoyl)-L-alanyl-D-a-glutaminyl-6-carboxy-
- 2-[[4-[2-[2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]-6-aminoheptanedioic acid
- muramyl tripeptide
- N-(N-Acetylmuramoyl)-L-alanyl-D-alpha-glutaminyl-6-carboxylysine,
- Lysine, N-(N-acetylmuramoyl)-L-alanyl-D-alpha-glutaminyl-6-carboxy-, erythro-
- DL-Lysine, N2-(N2-(N-(N-acetylmuramoyl)-L-alanyl)-D-alpha-glutaminyl)-6-carboxy-, erythro-
- DTXSID50982928
- 64374-58-9
- N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-lysine
- Ac-Mur-L-ala-gamma-D-gln-meso-A(2)pm
- Acmu-ala-iso-gln-2,2'-diaminopimelic acid
- MuramylNAc-Ala-isoGln-Lys-tripeptide
- N-Acetylmuramyl-alanyl-isoglutaminyl-meso-2,2'-diaminopimelic acid
- Murnac-tripeptide
- 3-O-(1-{[1-({5-[(5-Amino-1,5-dicarboxypentyl)imino]-1,5-dihydroxy-1-iminopentan-2-yl}imino)-1-hydroxypropan-2-yl]imino}-1-hydroxypropan-2-yl)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose
- D-Glutamine, N2-(N-(N-acetylmuramoyl)-L-alanyl)-N-(5-amino-1,5-dicarboxypentyl)-, (R*,S*)-
-
- 인치: 1S/C26H44N6O14/c1-11(29-24(41)12(2)46-21(20(38)18(36)10-34)17(9-33)30-13(3)35)23(40)32-15(22(28)39)7-8-19(37)31-16(26(44)45)6-4-5-14(27)25(42)43/h9,11-12,14-18,20-21,34,36,38H,4-8,10,27H2,1-3H3,(H2,28,39)(H,29,41)(H,30,35)(H,31,37)(H,32,40)(H,42,43)(H,44,45)
- InChIKey: NMAKGCMEDYICRN-UHFFFAOYSA-N
- 미소: O(C(C)C(NC(C)C(NC(C(N)=O)CCC(NC(C(=O)O)CCCC(C(=O)O)N)=O)=O)=O)C(C(C=O)NC(C)=O)C(C(CO)O)O
계산된 속성
- 정밀분자량: 664.29155010g/mol
- 동위원소 질량: 664.29155010g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 11
- 수소 결합 수용체 수량: 15
- 중원자 수량: 46
- 회전 가능한 화학 키 수량: 23
- 복잡도: 1090
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 9
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): -7.7
- 토폴로지 분자 극성 표면적: 347Ų
Lysine,N-(N-acetylmuramoyl)-L-alanyl-D-a-glutaminyl-6-carboxy- 관련 문헌
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
64374-58-9 (Lysine,N-(N-acetylmuramoyl)-L-alanyl-D-a-glutaminyl-6-carboxy-) 관련 제품
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
추천 공급업체
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
골드 회원
중국 공급자
시약
Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
중국 공급자
시약
Hubei Cuiyuan Biotechnology Co.,Ltd
골드 회원
중국 공급자
시약
Essenoi Fine Chemical Co., Limited
골드 회원
중국 공급자
시약
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약